molecular formula C18H22N2O3S B2515514 (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1448057-64-4

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2515514
CAS No.: 1448057-64-4
M. Wt: 346.45
InChI Key: DIGVLUNEDPNLMJ-UHFFFAOYSA-N
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Description

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: is a synthetic organic compound that features a unique combination of a cyclohexylsulfonyl group, an azetidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where a cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.

    Attachment of the Indole Moiety: The final step involves coupling the indole derivative with the azetidine-sulfonyl intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate catalysts for specific substitution reactions.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the indole moiety.

    Reduced Derivatives: Sulfide or thiol derivatives from the reduction of the sulfonyl group.

    Substituted Derivatives: Compounds with new functional groups introduced at the azetidine or indole positions.

Scientific Research Applications

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: can be compared with other compounds that feature similar structural motifs:

    (3-(phenylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic properties.

    (3-(cyclohexylsulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring, affecting the ring strain and reactivity.

    (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: Similar structure but with a pyrrolo[2,3-b]pyridine moiety instead of an indole moiety, altering the electronic properties and potential interactions.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(14-6-7-17-13(10-14)8-9-19-17)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-10,15-16,19H,1-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVLUNEDPNLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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